Cas no 35619-39-7 ((R)-2-Amino-2-(4-aminophenyl)acetic acid)
35619-39-7 structure
Product Name:(R)-2-Amino-2-(4-aminophenyl)acetic acid
CAS No:35619-39-7
MF:C8H10N2O2
MW:166.177201747894
CID:54459
PubChem ID:13224267
Update Time:2023-10-31
(R)-2-Amino-2-(4-aminophenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-Amino-2-(4-aminophenyl)acetic acid
- (R)-2-(4-Aminophenyl)glycine
- AK-88074
- ANW-58099
- CTK8B7662
- D-4-aminophenylglycine
- KB-49538
- 35619-39-7
- (2R)-Amino(4-aminophenyl)acetic acid
- DTXSID50529852
- AKOS006329187
- (R)-2-Amino-2-(4-aminophenyl)aceticacid
- (2R)-2-amino-2-(4-aminophenyl)acetic acid
-
- Inchi: 1S/C8H10N2O2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,9-10H2,(H,11,12)/t7-/m1/s1
- InChI Key: OOASNXLDNAKYSG-SSDOTTSWSA-N
- SMILES: OC([C@@H](C1C=CC(=CC=1)N)N)=O
Computed Properties
- Exact Mass: 166.074227566g/mol
- Monoisotopic Mass: 166.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.4
- Topological Polar Surface Area: 89.3Ų
Experimental Properties
- Density: 1.344
- Melting Point: 207-212 ºC
- Specific Rotation: -20 º (c=1.7 in H2O)
(R)-2-Amino-2-(4-aminophenyl)acetic acid Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
35619-39-7 ((R)-2-Amino-2-(4-aminophenyl)acetic acid) Related Products
- 2935-35-5(H-Phg-OH)
- 875-74-1(D-2-Phenylglycine)
- 2835-06-5(2-Amino-2-phenylacetic acid)
- 318270-08-5(2-Amino-2-(4-ethylphenyl)acetic Acid)
- 75176-85-1(2-Amino-2-(4-aminophenyl)acetic acid)
- 13227-01-5(2-Amino-2-(4-methylphenyl)acetic Acid)
- 119397-07-8(Benzeneacetic acid, a-amino-3-methyl-, (aS)-)
- 69-91-0(Benzeneacetic acid, a-amino-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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